molecular formula C24H25FN6O B12409935 Mizolastine-13C,d3

Mizolastine-13C,d3

Cat. No.: B12409935
M. Wt: 436.5 g/mol
InChI Key: PVLJETXTTWAYEW-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mizolastine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mizolastine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled reagents .

Chemical Reactions Analysis

Types of Reactions: Mizolastine-13C,d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Mizolastine-13C,d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Mizolastine in the body.

    Drug Metabolism: Used to trace the metabolic pathways and identify metabolites of Mizolastine.

    Biological Studies: Used in studies involving histamine H1 receptor antagonism and its effects on allergic reactions.

    Industrial Applications: Used in the development of new antihistamine drugs and formulations.

Comparison with Similar Compounds

    Mizolastine: The non-labeled parent compound.

    Cetirizine: Another second-generation non-sedating antihistamine.

    Loratadine: A second-generation antihistamine with similar uses.

Uniqueness: Mizolastine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly valuable in scientific research. The isotopic labeling allows for precise tracing and quantification in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3

InChI Key

PVLJETXTTWAYEW-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Origin of Product

United States

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